N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a pyridazine ring, a fluorophenyl group, and a methoxy group, among other functional groups.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-12-5-4-6-16(13(12)2)22-20(26)19-17(27-3)11-18(25)24(23-19)15-9-7-14(21)8-10-15/h4-11H,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIFOEKLRDJASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Formation of the Pyridazine Ring
The pyridazine nucleus is typically constructed via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid serves as a key intermediate, synthesized by refluxing ethyl acetoacetate with 4-fluorophenylhydrazine in ethanol under acidic conditions. Cyclization is facilitated by heating at 80–90°C for 4–6 hours, yielding the dihydropyridazine core.
Introduction of the Methoxy Group
Methoxylation at position 4 is achieved through nucleophilic substitution. The intermediate 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is treated with sodium methoxide in anhydrous tetrahydrofuran (THF) at 0–5°C. This step requires strict moisture control to prevent hydrolysis, with yields averaging 65–70%.
Carboxamide Formation
The final step couples the 2,3-dimethylphenylamine group to the pyridazine core. Using a Schlenk line to exclude oxygen, the carboxylic acid intermediate is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2,3-dimethylaniline in dichloromethane (DCM) at room temperature. Triethylamine (Et₃N) is added to scavenge HCl, improving the reaction efficiency to 75–80% yield.
Reaction Conditions and Optimization
Table 1: Key Reaction Parameters
Side reactions, such as over-oxidation of the dihydropyridazine ring or hydrolysis of the acyl chloride, are mitigated by maintaining anhydrous conditions and inert atmospheres. Catalytic amounts of dimethylaminopyridine (DMAP) enhance acylation efficiency by 10–15%.
Purification Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures. The carboxamide derivative exhibits poor solubility in polar solvents, necessitating hot filtration to remove impurities. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Analytical Characterization
- IR Spectroscopy : Strong absorptions at 1680 cm⁻¹ (C=O stretch, carboxamide) and 1245 cm⁻¹ (C-O-C, methoxy).
- ¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).
- ¹³C NMR : Peaks at 172.1 ppm (C=O) and 56.7 ppm (OCH₃).
NOE experiments confirm the regiochemistry of the methoxy group, showing spatial proximity between OCH₃ and the pyridazine NH.
Comparative Analysis of Synthetic Methods
Alternative routes from patent literature involve Suzuki-Miyaura coupling for introducing aryl groups, but these methods suffer from lower yields (50–55%) due to competing protodeboronation. In contrast, the hydrazine-based cyclocondensation method offers superior regioselectivity and scalability.
Challenges in Synthesis
- Steric Hindrance : Bulky 2,3-dimethylphenyl groups slow acylation kinetics, requiring excess acyl chloride (1.5 equiv).
- Moisture Sensitivity : The intermediate acyl chloride degrades rapidly; reactions must be conducted under N₂ or Ar.
Applications and Derivatives
While the primary application remains investigational, structural analogs demonstrate inhibitory activity against cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Fluorine at position 1 enhances metabolic stability, making the compound a candidate for preclinical development.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide
- 2-[(2,3-dimethylphenyl)amino]-N-(4-fluorophenyl)acetamide
Uniqueness
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Biological Activity
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyridazine core substituted with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 357.38 g/mol. The presence of a fluorophenyl group and a methoxy group is significant for its biological interactions.
Research indicates that this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : It has been suggested that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
- Antimicrobial Properties : Some derivatives of pyridazine compounds have shown antimicrobial activity against various pathogens, indicating potential applications in treating infections.
Biological Activity Overview
| Biological Activity | Findings |
|---|---|
| Antitumor Activity | Demonstrated cytotoxic effects in various cancer cell lines (e.g., breast cancer, lung cancer) through apoptosis induction. |
| Antimicrobial Effects | Effective against Gram-positive and Gram-negative bacteria in vitro. |
| Enzyme Inhibition | Potential inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. |
Case Studies
-
Antitumor Efficacy :
A study evaluated the antitumor activity of this compound against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line tested. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by cytochrome c release and activation of caspases. -
Antimicrobial Activity :
In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) between 8 to 32 µg/mL, suggesting moderate antibacterial activity. Further studies indicated that the compound disrupts bacterial cell wall synthesis. -
Enzyme Inhibition :
The compound was screened for its ability to inhibit DHODH, an enzyme implicated in several diseases including cancer and autoimmune disorders. The results showed promising inhibitory activity comparable to known DHODH inhibitors like brequinar.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Coupling of precursors : Reacting a pyridazine core with fluorophenyl and dimethylphenyl groups under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side products .
- Methoxy group introduction : Nucleophilic substitution using methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Optimization : Design of Experiments (DoE) and response surface methodology (RSM) can systematically vary temperature, solvent polarity, and catalyst loading to maximize yield .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., distinguishing 2,3-dimethylphenyl vs. para-substituted fluorophenyl) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for molecular weight validation .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Advanced Research Questions
Q. How do substituents (e.g., 4-fluorophenyl, 2,3-dimethylphenyl) influence the compound’s biological activity and pharmacokinetic properties?
- Methodological Answer :
- Fluorophenyl group : Enhances lipophilicity (logP ≈ 3.2) and metabolic stability by resisting CYP450 oxidation .
- Dimethylphenyl group : Steric effects may reduce off-target binding; molecular dynamics simulations can predict interactions with hydrophobic enzyme pockets .
- Methoxy group : Increases solubility via hydrogen bonding while maintaining π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding sites) .
- Experimental validation : Competitive binding assays (SPR or ITC) compare affinity against analogs lacking specific substituents .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized assays : Use isogenic cell lines and consistent incubation times (e.g., 48-hour viability assays) to minimize variability .
- Structural analogs : Synthesize derivatives with single-substituent changes to isolate contributions of specific groups to activity .
- Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical models) to reconcile discrepancies in IC₅₀ values from independent studies .
Q. How can computational chemistry guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to kinase domains (e.g., EGFR vs. VEGFR2) .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks for novel analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?
- Methodological Answer :
- Reaction monitoring : In situ FTIR or LC-MS tracks intermediate formation to identify bottlenecks (e.g., incomplete cyclization) .
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling steps; the latter may improve aryl-aryl bond formation efficiency .
- Solvent effects : Compare DMF (high polarity, slower kinetics) vs. THF (lower polarity, faster reactions but lower yields) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
